3-(2,3-Difluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,3-Difluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,3-difluoroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazole compound . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at reflux temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antiviral agent. It is being studied for its ability to inhibit the growth of various pathogens.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Agrochemicals: The compound is being explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,3-Difluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2-Phenyl-1,2,3-triazol-4-yl)-4-amino-5-mercapto-1,2,4-triazole
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and methoxyphenyl groups contributes to its high reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H10F2N4OS |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4OS/c1-23-10-7-5-9(6-8-10)15-21-22-14(19-20-16(22)24-15)11-3-2-4-12(17)13(11)18/h2-8H,1H3 |
InChI Key |
DNHQBQFJEMADLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
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